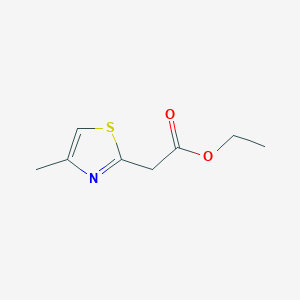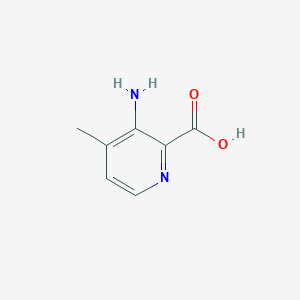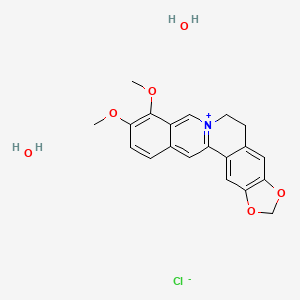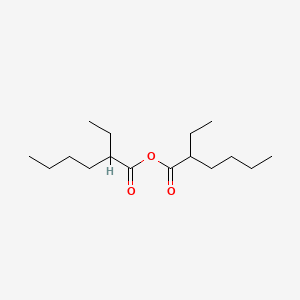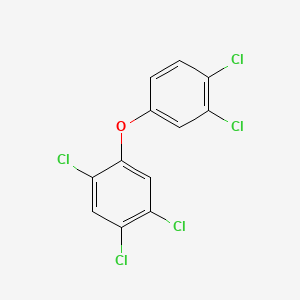
2,3',4,4',5-五氯联苯醚
描述
2,3’,4,4’,5-Pentachlorodiphenyl ether is a chemical compound with the CAS number 60123-65-1 . It is used as a certified reference material .
Molecular Structure Analysis
The molecular formula of 2,3’,4,4’,5-Pentachlorodiphenyl ether is C12H5Cl5O . It has an average mass of 342.432 Da and a monoisotopic mass of 339.878296 Da .Physical And Chemical Properties Analysis
2,3’,4,4’,5-Pentachlorodiphenyl ether has a density of 1.6±0.1 g/cm3, a boiling point of 365.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 58.7±3.0 kJ/mol, and it has a flash point of 129.8±28.0 °C . The compound has a molar refractivity of 77.2±0.3 cm3 .科学研究应用
商业产品中的鉴定和定量
- 2,3',4,4',5-五氯联苯醚已在溴化钾 70-5DE 等商业阻燃剂产品中得到鉴定和定量。气相色谱法用于确定其与这些产品中的其他同系物共存 (Sjödin 等人,1998 年)。
水生生物的毒理学意义
- 研究表明,多氯联苯醚 (PCDE),包括 2,3',4,4',5-五氯联苯醚,存在于水生环境中,并且可能对鱼类产生毒性作用,例如在日本花鲈等物种中造成早期生命阶段死亡 (Metcalfe 等人,1997 年)。
对哺乳动物甲状腺激素水平的影响
- 已研究了包括 2,3',4,4',5-五氯联苯醚在内的氯化联苯醚对母体暴露的影响,对母体和幼年大鼠的甲状腺激素浓度进行了研究,证明了潜在的内分泌干扰作用 (Rosiak 等人,1997 年)。
毒性副产物的降解和形成
- 研究探索了氯化水中类似化合物的降解,这可能对理解 2,3',4,4',5-五氯联苯醚的环境降解途径具有影响 (Canosa 等人,2005 年)。
神经毒性研究
- 对多氯联苯醚同系物(包括 2,3',4,4',5-五氯联苯醚)的研究已探讨了它们对神经元钙稳态和蛋白激酶 C 转运的体外影响,从而提供了对潜在神经毒性作用的见解 (Kodavanti 等人,1996 年)。
光分解和环境归趋
- 对包括 2,3',4,4',5-五氯联苯醚在内的氯化联苯醚的光反应和光分解的研究有助于了解它们的环境归趋以及在光照下形成的副产物 (Choudhry 等人,1977 年)。
职业环境中的接触
- 已研究特定行业工人的血液样本中 2,3',4,4',5-五氯联苯醚和其他同系物的存在,突出了潜在的职业接触和健康风险 (Sjödin 等人,1999 年)。
工业副产品中的分离和表征
- 已经开发了从工业副产品(如五氯酚)中分离和表征羟基壬氯联苯醚和其他相关化合物的技术,有助于检测和分析环境中的此类化合物 (Deinzer 等人,1978 年;Deinzer 等人,1979 年)。
安全和危害
2,3’,4,4’,5-Pentachlorodiphenyl ether is harmful if swallowed, absorbed through the skin, or inhaled . It is irritating to the skin and eyes and may cause kidney and liver damage . It is also a possible cancer hazard . Safety measures include using personal protective equipment, ensuring good ventilation, and avoiding contact with skin and eyes .
属性
IUPAC Name |
1,2,4-trichloro-5-(3,4-dichlorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAVUGAGYOBXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208873 | |
| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4',5-Pentachlorodiphenyl ether | |
CAS RN |
60123-65-1 | |
| Record name | PCDE 118 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60123-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060123651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5-PENTACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIA7U28HF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Polychlorinated diphenyl ethers (PCDEs) have been identified as by‐products formed in the synthesis of chlorinated phenols. Analytical surveys have shown that PCDE residues …
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)

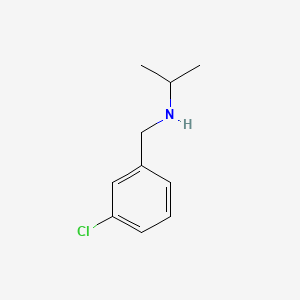
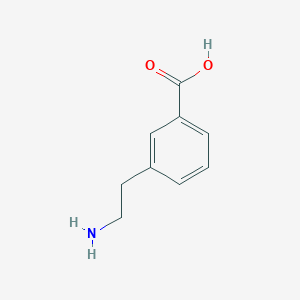
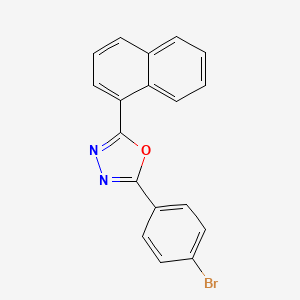
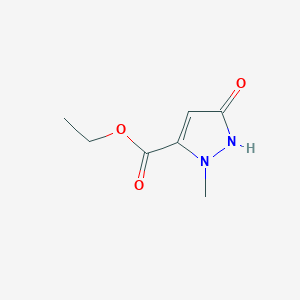

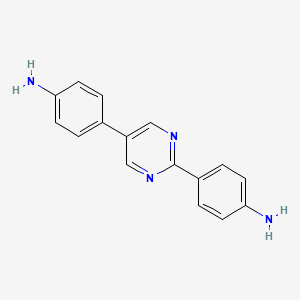
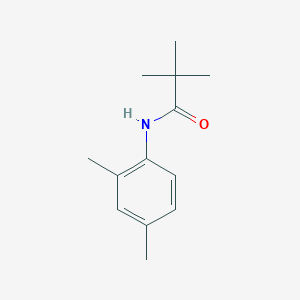
![Propanedinitrile, [(5-bromo-2-thienyl)methylene]-](/img/structure/B1596552.png)
